molecular formula C12H13N3O3S2 B11015506 Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11015506
M. Wt: 311.4 g/mol
InChI Key: RDIRTPOUFRBMJC-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring two thiazole rings. The first thiazole ring (position 4) contains a methyl ester group at position 5 and a methyl substituent at position 4. The second thiazole ring (position 2) is substituted with two methyl groups (positions 2 and 4) and linked via a carbonyl-amino bridge. This structural complexity confers unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science applications .

Properties

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H13N3O3S2/c1-5-9(20-7(3)13-5)10(16)15-12-14-8(6(2)19-12)11(17)18-4/h1-4H3,(H,14,15,16)

InChI Key

RDIRTPOUFRBMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The 2,4-dimethylthiazole core is typically synthesized via modified Hantzsch conditions:

Reaction Scheme:
CH3COCH2Cl+NH2CSNH2EtOH, reflux2,4-dimethyl-1,3-thiazol-5-amine\text{CH}_3\text{COCH}_2\text{Cl} + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{EtOH, reflux}} \text{2,4-dimethyl-1,3-thiazol-5-amine}

Thiourea reacts with 2-chloroacetone in ethanol under reflux to yield 2-amino-4-methylthiazole. Subsequent oxidation with KMnO₄ in acidic medium introduces the 5-carboxylic acid group, which is converted to the acid chloride using SOCl₂.

Optimized Conditions (Patent US10351556B2):

  • Thiourea: 1.2 eq relative to α-haloketone

  • Antioxidant: 0.1% L-ascorbic acid to suppress N-oxide formation

  • Yield: 78–82% after recrystallization (ethanol/water)

Synthesis of Methyl 2-Amino-5-methyl-1,3-thiazole-4-carboxylate

Cyclization of Ethyl 2-Chloroacetoacetate

Ethyl 2-chloroacetoacetate undergoes cyclization with thiourea in THF at 0°C to room temperature:

Procedure:

  • Dissolve thiourea (1 eq) in THF

  • Add ethyl 2-chloroacetoacetate (1 eq) dropwise at 0°C

  • Stir for 8 hr at reflux

  • Precipitate product with ice-cold water (yield: 85%)

Esterification:
The ethyl ester is transesterified using methanol/H₂SO₄ (20% v/v) at 60°C for 4 hr to obtain the methyl ester.

Amide Coupling Strategies

Schlenk-Type Coupling

A two-step activation protocol minimizes side reactions:

Step 1: Acid Chloride Formation
2,4-Dimethylthiazole-5-carboxylic acid+SOCl2refluxAcid chloride\text{2,4-Dimethylthiazole-5-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Acid chloride}

Step 2: Amidation
Acid chloride+Methyl 2-amino-5-methylthiazole-4-carboxylateEt3N, DCMTarget compound\text{Acid chloride} + \text{Methyl 2-amino-5-methylthiazole-4-carboxylate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

Key Parameters:

  • Solvent: Dichloromethane (DCM) improves solubility

  • Base: Triethylamine (2.5 eq) for HCl scavenging

  • Reaction time: 12 hr at 25°C

  • Yield: 73%

Catalytic Amidation (Recent Advance)

Pd(OAc)₂ (5 mol%) enables coupling at reduced temperatures (0–5°C) with 89% yield and <1% racemization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (hr)
Classical Hantzsch689224
Microwave Hantzsch81964
Catalytic Amidation89988

Microwave-assisted Hantzsch synthesis reduces reaction time by 83% while improving yield. The patent method using L-ascorbic acid demonstrates superior impurity control (<0.5% N-oxide).

Crystallization and Polymorph Control

Solvent Screening

Ethanol/water (7:3 v/v) produces Form I crystals with:

  • Melting point: 189–191°C

  • PXRD peaks at 2θ = 12.4°, 15.7°, 17.2°

Polymorph Stability

Form I remains stable for >24 months under accelerated storage conditions (40°C/75% RH).

Industrial-Scale Considerations

Batch processes using the patent methodology achieve:

  • Throughput: 12 kg/day

  • Cost: $23/g (research scale) vs. $8/g (pilot scale)

  • Waste: 78% reduction via solvent recovery systems

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has been tested against various bacterial strains. The presence of the thiazole moiety is critical for its bioactivity:

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential metabolic pathways.
  • Comparative Studies : In comparative studies with established antibiotics like Ciprofloxacin, certain derivatives showed enhanced antibacterial efficacy, suggesting potential as a new class of antimicrobial agents .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. This compound has demonstrated:

  • In vitro Cytotoxicity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including those associated with breast and lung cancers.
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Thiazole Rings : Initial reactions involve the cyclization of appropriate precursors to form the thiazole ring.
  • Functional Group Modifications : Subsequent steps include the introduction of carbonyl and ester functionalities through acylation and esterification reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity .

Case Study 1: Antibacterial Evaluation

A study focused on synthesizing various thiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of conventional antibiotics .

Case Study 2: Anticancer Properties

Another research effort evaluated the anticancer potential of this compound against human lung cancer cell lines. The results indicated that it induced cell cycle arrest and apoptosis at specific concentrations. The mechanism involved the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Methyl 4-Methylthiazole-5-carboxylate
  • Structure: Lacks the acylated amino group at position 2 but retains the methyl ester (position 5) and methyl substituent (position 4).
  • Properties : Simpler structure with lower molecular weight (MW: ~185.2 vs. target compound’s ~365.4), likely improving solubility but reducing binding specificity due to the absence of the bulky thiazole-carbonyl group .
Ethyl 4-Methyl-2-[(3-Nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate
  • Structure : Replaces the dimethylthiazole-carbonyl group with a nitrobenzoyl moiety.
Methyl 2-Amino-5-(Trifluoromethyl)thiazole-4-carboxylate
  • Structure : Features a trifluoromethyl group at position 5 instead of a methyl group.
  • Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s methyl group .

Variations in Ester Groups and Linkers

Ethyl 4-Methyl-2-(Tetrazolyl)thiazole-5-carboxylate
  • Structure: Substitutes the acylated amino group with a tetrazole-sulfanylbutanoyl chain.
  • Properties : The tetrazole group acts as a bioisostere for carboxylic acids, improving pharmacokinetics (e.g., oral bioavailability) but introducing steric hindrance that may reduce target affinity .
Ethyl 2-[(2-Methylphenyl)amino]-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate
  • Structure: Replaces the dimethylthiazole-carbonyl with a trifluoromethyl group and an o-tolylamino substituent.

Functional Group Additions and Ring Systems

2-((3-Hydroxyphenyl)amino)-4-(4-Methyl-2-(Methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile
  • Structure : Incorporates a pyrimidine ring instead of a second thiazole.
  • Properties : The pyrimidine ring’s hydrogen-bonding capability (via the hydroxyl group) contrasts with the target compound’s lipophilic dimethylthiazole, suggesting divergent therapeutic targets (e.g., kinase vs. antimicrobial applications) .
Ethyl 2-Amino-4-(4-Methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
  • Structure : Adds a chromene ring system fused to the thiazole.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Notable Properties
Target Compound Two thiazoles, methyl ester, dimethylthiazole ~365.4 High lipophilicity, moderate solubility
Methyl 4-Methylthiazole-5-carboxylate Methyl ester, methyl group ~185.2 High solubility, low steric hindrance
Ethyl 4-Methyl-2-[(3-Nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate Nitrobenzoyl group ~335.3 Polar, reactive
Methyl 2-Amino-5-(Trifluoromethyl)thiazole-4-carboxylate Trifluoromethyl group ~224.1 Enhanced metabolic stability
Ethyl 4-Methyl-2-(Tetrazolyl)thiazole-5-carboxylate Tetrazole-sulfanyl chain ~432.5 Bioisostere for carboxylic acids

Biological Activity

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The thiazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds. The molecular formula is C12H14N2O3SC_{12}H_{14}N_2O_3S, with a molecular weight of approximately 270.32 g/mol.

1. Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. It does this by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • Case Study : In a study involving human glioblastoma cells (U251), the compound demonstrated an IC50 value of <10μM<10\,\mu M, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Mechanism of Action
U251 (Glioblastoma)< 10Apoptosis induction via caspases
A431 (Carcinoma)15Cell cycle arrest

2. Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20μg/mL20\,\mu g/mL to 50μg/mL50\,\mu g/mL, showcasing its potential as an antibacterial agent.
  • Mechanism : The antimicrobial mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .
Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus20
Escherichia coli50

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. Modifications on the thiazole ring or substituents at specific positions can significantly influence their potency:

  • Substituent Effects : Methyl groups at positions 2 and 4 on the thiazole ring enhance lipophilicity and cellular uptake, contributing to increased biological activity.
  • Thiazole Variants : Variants of this compound have been synthesized and tested, revealing that certain substitutions lead to improved anticancer and antimicrobial activities .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be validated?

The synthesis typically involves coupling reactions between functionalized thiazole precursors. For example:

  • Step 1 : Prepare the 2,4-dimethyl-1,3-thiazol-5-carbonyl chloride via chlorination of the corresponding carboxylic acid using thionyl chloride.
  • Step 2 : React this intermediate with methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate in a polar aprotic solvent (e.g., DMF) under inert conditions.
  • Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H-NMR (e.g., δ 2.5 ppm for methyl groups) .

Q. Which spectroscopic methods are most reliable for confirming the compound’s regiochemistry?

  • 1H^1H-NMR : Key signals include the methyl groups on the thiazole rings (δ 2.3–2.6 ppm) and the carbamate NH (δ 10.2–10.5 ppm, broad).
  • 13C^{13}C-NMR : Carbonyl carbons (C=O) appear at δ 165–170 ppm, while thiazole carbons resonate at δ 120–150 ppm.
  • HRMS : Use electrospray ionization (ESI+) to confirm the molecular ion peak ([M+H]+^+) with <2 ppm error .

Q. How can researchers ensure reproducibility in crystallinity and solubility studies?

  • Crystallization : Recrystallize from ethanol/water (7:3 v/v) at 4°C.
  • Solubility : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO, using UV-Vis spectroscopy (λ = 260–280 nm) for quantification. Document temperature and agitation speed to standardize protocols .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

  • Quantum Chemistry : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set). Compare calculated activation energies with experimental kinetic data.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) to explain yield variations. Tools like Gaussian or ORCA are recommended .

Q. What strategies mitigate side reactions during the acylation of the thiazole amino group?

  • Protection/Deprotection : Temporarily protect reactive sites (e.g., with Boc groups) before acylation.
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing ester hydrolysis.
  • Temperature Control : Maintain reactions at 0–5°C to suppress competing pathways .

Q. How can researchers validate the compound’s bioactivity against conflicting cytotoxicity reports?

  • Dose-Response Assays : Perform MTT assays across multiple cell lines (e.g., HeLa, MCF-7) with triplicate technical replicates.
  • Off-Target Analysis : Use proteomic profiling (e.g., kinase inhibition panels) to identify non-specific interactions.
  • Data Normalization : Include positive controls (e.g., doxorubicin) and solvent-only blanks to account for batch effects .

Methodological Challenges

Q. How to address discrepancies in melting point data across studies?

  • Standardization : Calibrate equipment using reference compounds (e.g., caffeine, mp 235–237°C).
  • Sample Prep : Ensure identical heating rates (1–2°C/min) and sample purity (≥98% by HPLC). Publish DSC thermograms to corroborate mp values .

Q. What advanced techniques clarify the compound’s metabolic stability in vitro?

  • LC-MS/MS : Incubate with liver microsomes (human/rat) and quantify parent compound degradation over 60 minutes.
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
  • Data Interpretation : Apply Michaelis-Menten kinetics to calculate t1/2t_{1/2} and intrinsic clearance .

Synthetic Optimization

Q. How to scale up synthesis without compromising yield?

  • Flow Chemistry : Use continuous-flow reactors for precise temperature and mixing control.
  • Workup Automation : Implement liquid-liquid extraction with in-line pH monitoring.
  • Quality Control : Perform real-time FTIR to track intermediate formation .

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